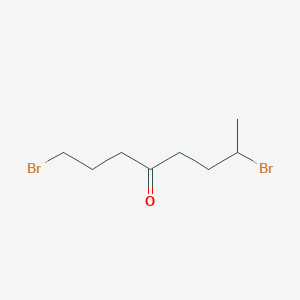

1,7-Dibromo-octan-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

90673-17-9 |

|---|---|

Molecular Formula |

C8H14Br2O |

Molecular Weight |

286.00 g/mol |

IUPAC Name |

1,7-dibromooctan-4-one |

InChI |

InChI=1S/C8H14Br2O/c1-7(10)4-5-8(11)3-2-6-9/h7H,2-6H2,1H3 |

InChI Key |

CAYLVUUIOXJSDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)CCCBr)Br |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1,7-dibromo-octan-4-one: A Proposed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Retrosynthetic Strategy

1,7-dibromo-octan-4-one is an unsymmetrical aliphatic ketone containing two bromine atoms at positions that are not amenable to direct, selective halogenation of the parent ketone, octan-4-one. Free-radical bromination would likely yield a complex mixture of products, while α-halogenation would functionalize the C3 and C5 positions. Therefore, a more controlled, convergent synthesis is required, where the bromine atoms are incorporated into the building blocks prior to the formation of the final carbon skeleton.

The most logical retrosynthetic disconnection is at the C4—C5 bond, which breaks the molecule into a nucleophilic four-carbon synthon and an electrophilic four-carbon synthon.

Retrosynthetic Analysis:

An In-depth Technical Guide to the Chemical Properties of 1,7-dibromo-octan-4-one

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 1,7-dibromo-octan-4-one. Due to the limited availability of experimental data for this specific compound, this document also includes comparative data from its close structural analog, 1,7-dibromo-heptan-4-one, to provide a more complete profile. The guide covers physicochemical properties, proposed synthesis methodologies, expected reactivity, and safety considerations. All quantitative data is presented in clear, tabular formats, and a proposed synthesis workflow is visualized using the DOT language.

Introduction

This compound is a halogenated ketone of interest in synthetic organic chemistry. Its bifunctional nature, possessing both a central ketone group and two terminal bromine atoms, makes it a potentially versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and long-chain functionalized alkanes. This guide aims to consolidate the available information on this compound to support its use in research and development.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound [1]

| Property | Value | Source |

| Molecular Formula | C₈H₁₄Br₂O | PubChem |

| Molecular Weight | 286.00 g/mol | PubChem |

| IUPAC Name | 1,7-dibromooctan-4-one | PubChem |

| InChI | InChI=1S/C8H14Br2O/c9-5-1-3-7(11)8-4-2-6-10/h1-6,8H2,7H3 | PubChem |

| InChIKey | UHWXGISVBGXGSH-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | C(CCBr)CC(=O)C(C)Br | PubChem |

| CAS Number | 90673-17-9 | PubChem |

Table 2: Experimental Physicochemical Properties of 1,7-dibromo-heptan-4-one [2]

| Property | Value | Source |

| Molecular Formula | C₇H₁₂Br₂O | LookChem |

| Molecular Weight | 271.98 g/mol | LookChem |

| Boiling Point | 294 °C at 760 mmHg | LookChem |

| Density | 1.623 g/cm³ | LookChem |

| Refractive Index | 1.508 | LookChem |

| Flash Point | 95.9 °C | LookChem |

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound has not been identified in the current literature. However, a plausible synthetic route can be proposed based on general organic chemistry principles for the formation of α,ω-dihalo ketones. A potential method involves the oxidation of a corresponding di-unsaturated alcohol followed by hydrobromination.

Proposed Synthesis of this compound

A potential synthetic approach could start from a readily available precursor like 1,7-octadien-4-ol. The synthesis would involve two main steps:

-

Oxidation of the secondary alcohol: The secondary alcohol in 1,7-octadien-4-ol can be oxidized to the corresponding ketone, 1,7-octadien-4-one, using a standard oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

-

Hydrobromination of the alkenes: The terminal double bonds of 1,7-octadien-4-one can then be hydrobrominated to yield this compound. This can be achieved by treatment with hydrogen bromide (HBr), often in the presence of a radical initiator like benzoyl peroxide to ensure anti-Markovnikov addition and formation of the terminal bromides.

Experimental Workflow Diagram

Caption: Proposed two-step synthesis workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three functional groups: the two primary alkyl bromides and the central ketone.

-

Nucleophilic Substitution at the Brominated Carbons: The terminal bromine atoms are good leaving groups and are susceptible to nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a wide variety of functional groups, such as amines, azides, cyanides, and alkoxides. Intramolecular cyclization reactions are also possible, depending on the nature of the nucleophile and the reaction conditions.

-

Reactions of the Carbonyl Group: The ketone carbonyl group can undergo nucleophilic addition reactions with reagents such as Grignard reagents, organolithium compounds, and hydrides. It can also be a site for condensation reactions, for example, with amines to form imines or with hydrazines to form hydrazones.

-

Enolate Formation: In the presence of a suitable base, the ketone can be deprotonated at the α-carbons (C3 and C5) to form an enolate. This enolate can then act as a nucleophile in reactions such as alkylations and aldol condensations.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the literature. For researchers who synthesize this compound, the following are expected spectroscopic characteristics:

-

¹H NMR: Signals corresponding to the protons adjacent to the bromine atoms (CH₂Br) would be expected in the range of 3.3-3.6 ppm. The protons alpha to the ketone (CH₂) would likely appear around 2.5-2.8 ppm. The remaining methylene protons would be found further upfield.

-

¹³C NMR: The carbon attached to the bromine (CH₂Br) would likely have a chemical shift in the range of 30-40 ppm. The carbonyl carbon (C=O) would be significantly downfield, typically in the range of 200-210 ppm.

-

IR Spectroscopy: A strong, sharp absorption band characteristic of a ketone carbonyl stretch (C=O) would be expected around 1715 cm⁻¹. C-Br stretching vibrations would be observed in the fingerprint region, typically between 600 and 500 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would be expected to show a characteristic isotopic pattern for a dibrominated compound, with peaks at M, M+2, and M+4 in an approximate ratio of 1:2:1 due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Safety and Handling

Specific safety data for this compound is not available. However, based on the properties of similar halogenated ketones, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Alkyl bromides can be irritating to the skin, eyes, and respiratory tract.

Biological Activity and Signaling Pathways

There is no information in the scientific literature to suggest that this compound is involved in any biological signaling pathways or has been investigated for drug development purposes. Its structural features, however, could make it a candidate for screening in various biological assays, particularly as a precursor for the synthesis of novel bioactive molecules.

Conclusion

This compound is a chemical compound with potential utility in organic synthesis. While experimental data for this specific molecule is scarce, this guide provides a summary of its computed properties, a proposed synthetic route, and an overview of its expected reactivity. The information provided herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug discovery. Further experimental investigation is required to fully characterize this compound and explore its potential applications.

References

Technical Guide: 1,7-Dibromo-octan-4-one (CAS No. 90673-17-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,7-dibromo-octan-4-one, a halogenated ketone of interest in synthetic organic chemistry. Due to the limited availability of published data, this document focuses on its fundamental registry information, physicochemical properties, and a proposed synthetic approach based on established chemical principles.

Core Registry Information

This compound is registered under the following identifiers:

| Parameter | Value | Source |

| CAS Number | 90673-17-9 | PubChem[1] |

| Molecular Formula | C₈H₁₄Br₂O | PubChem[1] |

| IUPAC Name | 1,7-dibromooctan-4-one | PubChem[1] |

| Synonyms | This compound | PubChem[1] |

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented below. These values are computationally derived and provide a foundational understanding of the molecule's characteristics.

| Property | Value | Unit | Source |

| Molecular Weight | 286.00 | g/mol | PubChem[1] |

| Exact Mass | 285.93909 | Da | PubChem[1] |

| Monoisotopic Mass | 283.94114 | Da | PubChem[1] |

| Topological Polar Surface Area | 17.1 | Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] | |

| Complexity | 115 | PubChem[1] | |

| XLogP3-AA | 2.5 | PubChem[1] |

Experimental Data

The absence of such data suggests that this compound may be a novel or less-explored chemical entity. Researchers interested in this molecule may need to develop a synthetic route and conduct primary biological screening.

Proposed Synthetic Pathway

While a specific, validated experimental protocol for the synthesis of this compound is not available, a plausible synthetic route can be proposed based on fundamental principles of organic chemistry. One potential approach involves the bromination of a suitable precursor, such as 4-octanone or a related derivative.

Below is a conceptual workflow for a potential synthetic protocol. It is crucial to note that this is a theoretical pathway and would require experimental validation and optimization.

Caption: Proposed synthetic workflow for this compound.

Experimental Considerations:

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or bromine (Br₂) in an appropriate solvent could be explored. The choice will influence the reaction conditions and selectivity.

-

Solvent: The solvent should be inert to the reaction conditions. Acetic acid or chlorinated solvents are common choices for bromination reactions.

-

Reaction Conditions: Temperature and reaction time will need to be carefully controlled to favor the desired dibromination and minimize side products.

-

Purification: Due to the potential for mono-brominated and other side products, purification by column chromatography would likely be necessary to isolate the pure this compound.

Potential Research Directions

Given the structure of this compound, it could serve as a versatile building block in organic synthesis. The two bromine atoms provide reactive sites for various coupling reactions, and the ketone functionality can be a handle for further transformations.

A logical next step for researchers would be to:

-

Develop and validate a reliable synthetic protocol. This would involve screening different reaction conditions and purification methods to obtain the compound in good yield and purity.

-

Characterize the compound thoroughly. This would include obtaining detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm its structure.

-

Investigate its reactivity. Exploring its utility in reactions such as nucleophilic substitution, elimination, and various coupling reactions would establish its potential as a synthetic intermediate.

-

Conduct preliminary biological screening. Assessing its activity in various assays could uncover potential applications in drug discovery.

References

physical and spectral properties of 1,7-dibromo-octan-4-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The physical and spectral data presented in this document for 1,7-dibromo-octan-4-one are primarily computationally derived from publicly available databases. Experimental data for this specific compound is limited. The experimental protocols provided are generalized procedures based on standard organic chemistry techniques and should be adapted and optimized as necessary.

Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in research and development. The following table summarizes the computed physical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄Br₂O | PubChem[1] |

| Molecular Weight | 286.00 g/mol | PubChem[1] |

| IUPAC Name | 1,7-dibromooctan-4-one | PubChem[1] |

| CAS Number | 90673-17-9 | PubChem[1] |

Spectral Properties

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound.[1] The presence of two bromine atoms is expected to give a characteristic isotopic pattern for the molecular ion peak and bromine-containing fragments.

Table 2: Computed Mass Spectrometry Data

| Property | Value | Source |

| Exact Mass | 285.93909 Da | PubChem[1] |

| Monoisotopic Mass | 283.94114 Da | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The proton NMR spectrum will show distinct signals for the different types of protons in the molecule. The chemical shifts are influenced by the proximity of electronegative bromine atoms and the carbonyl group.

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H1, H7 | ~3.4 | Triplet | 4H |

| H2, H6 | ~2.0 | Multiplet | 4H |

| H3, H5 | ~2.8 | Triplet | 4H |

| H8 | Not Applicable | - | - |

¹³C NMR (Carbon-13 NMR)

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C4 (C=O) | ~208 |

| C1, C7 | ~33 |

| C2, C6 | ~28 |

| C3, C5 | ~42 |

| C8 | Not Applicable |

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a strong absorption band corresponding to the carbonyl group.

Table 5: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (Ketone) | ~1715 |

| C-H (Aliphatic) | ~2850-2960 |

| C-Br | ~500-600 |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound

A plausible synthetic route to this compound could involve the oxidation of the corresponding alcohol, 1,7-dibromo-octan-4-ol, or the reaction of a suitable precursor with a brominating agent. A hypothetical procedure is outlined below.

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

-

Step 1: Synthesis of 1,7-dibromo-octan-4-ol: To a solution of 1,7-octadien-4-ol in a suitable solvent, add hydrobromic acid. The reaction mixture is then treated with hydrogen peroxide dropwise at a controlled temperature. After the reaction is complete, the product is extracted, washed, and dried.

-

Step 2: Oxidation to this compound: The crude 1,7-dibromo-octan-4-ol is dissolved in dichloromethane. Pyridinium chlorochromate (PCC) is added portion-wise to the solution, and the mixture is stirred at room temperature until the oxidation is complete (monitored by TLC). The reaction mixture is then filtered through a pad of silica gel, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Characterization Methods

Workflow for Synthesis and Characterization:

Caption: General workflow for synthesis and characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and tetramethylsilane (TMS) is used as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is recorded using an FT-IR spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a solution in a suitable solvent.

-

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. Electron ionization (EI) is a common method for fragmentation.

References

Spectroscopic Profile of 1,7-dibromo-octan-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the synthetic building block, 1,7-dibromo-octan-4-one. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive models and established spectroscopic principles to offer a detailed analysis of its expected spectral characteristics. This information is intended to aid in the identification and characterization of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the 1H NMR, 13C NMR, and mass spectrum of this compound. These predictions are based on established chemical shift correlations and fragmentation patterns for similar chemical structures.

Predicted 1H NMR Data (500 MHz, CDCl3)

| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| H1, H7 | 3.42 | Triplet | 4H | ~6.5 |

| H2, H6 | 2.05 | Quintet | 4H | ~6.5, ~7.0 |

| H3, H5 | 2.75 | Triplet | 4H | ~7.0 |

Predicted 13C NMR Data (125 MHz, CDCl3)

| Carbon Atom | Chemical Shift (ppm) |

| C4 | 209.0 |

| C3, C5 | 42.5 |

| C2, C6 | 32.0 |

| C1, C7 | 28.0 |

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 284/286/288 | 5 | [M]+• (Molecular ion with Br isotopes) |

| 205/207 | 40 | [M - Br]+ |

| 177/179 | 15 | [M - Br - C2H4]+ |

| 125 | 100 | [C5H9O]+ (from McLafferty rearrangement) |

| 97 | 30 | [C4H5O]+ |

| 57 | 80 | [C3H5O]+ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a symmetrical dibromoalkyl ketone and the acquisition of NMR and mass spectrometry data. These can be adapted for the specific synthesis and analysis of this compound.

Synthesis of a Symmetrical Dibromoalkyl Ketone (General Procedure)

A suitable starting material, such as a cyclic ether or a diol, can be used to synthesize symmetrical dibromoalkyl ketones. One general approach involves the ring-opening of a cyclic ether with a brominating agent. For instance, the reaction of a cyclic ether with hydrobromic acid or a Lewis acid in the presence of a bromine source can yield the desired dibromo ketone. Purification is typically achieved through column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl3).

-

Transfer the solution to a 5 mm NMR tube.

2. 1H NMR Acquisition:

-

The 1H NMR spectrum can be recorded on a 500 MHz spectrometer.

-

A standard pulse program is used with a 90° pulse.

-

A sufficient relaxation delay (e.g., 5 seconds) should be employed to ensure accurate integration.

-

Data is typically acquired over a spectral width of 0-12 ppm.

3. 13C NMR Acquisition:

-

The 13C NMR spectrum can be recorded on the same spectrometer at a frequency of 125 MHz.

-

A proton-decoupled pulse sequence is used to obtain singlets for each unique carbon.

-

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

The spectral width is typically set from 0 to 220 ppm.

Mass Spectrometry (MS)

1. Sample Introduction:

-

A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

2. Ionization:

-

Electron Ionization (EI) is a common method for this type of compound.

-

The sample molecules in the gas phase are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

3. Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

4. Detection:

-

The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the predicted fragmentation pathway of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

starting materials for 1,7-dibromo-octan-4-one synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for 1,7-dibromo-octan-4-one, a valuable building block in organic synthesis. The described methodology is based on the well-established Corey-Seebach reaction, which utilizes a 1,3-dithiane as a masked acyl anion. This approach allows for the efficient construction of the C8 carbon skeleton and the introduction of the ketone functionality at the C4 position.

Core Synthetic Strategy

The synthesis commences with the protection of a carbonyl equivalent as a 1,3-dithiane. Subsequent sequential alkylation with a suitable three-carbon electrophile, followed by halide exchange and deprotection, affords the target molecule. The chosen electrophile, 1-bromo-3-chloropropane, allows for selective initial alkylation at the more reactive carbon-bromine bond.

Experimental Protocols

The following sections detail the step-by-step procedures for the synthesis of this compound.

Step 1: Formation of 2-(3-chloropropyl)-1,3-dithiane

This initial step involves the mono-alkylation of 1,3-dithiane with 1-bromo-3-chloropropane.

-

Materials: 1,3-dithiane, n-butyllithium (n-BuLi) in hexanes, 1-bromo-3-chloropropane, tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

A solution of 1,3-dithiane (1.0 eq) in anhydrous THF is cooled to -30 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.05 eq) is added dropwise, and the resulting mixture is stirred at -30 °C for 2 hours to form the 2-lithio-1,3-dithiane.[1][2]

-

A solution of 1-bromo-3-chloropropane (1.1 eq) in anhydrous THF is added dropwise to the cooled solution of the lithiated dithiane.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 2-(3-chloropropyl)-1,3-dithiane.

-

Step 2: Formation of 2,2-bis(3-chloropropyl)-1,3-dithiane

The second alkylation is performed on the mono-alkylated product from Step 1.

-

Materials: 2-(3-chloropropyl)-1,3-dithiane, n-butyllithium (n-BuLi) in hexanes, 1-bromo-3-chloropropane, tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

A solution of 2-(3-chloropropyl)-1,3-dithiane (1.0 eq) in anhydrous THF is cooled to -30 °C under an inert atmosphere.

-

n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred at -30 °C for 2 hours.

-

A solution of 1-bromo-3-chloropropane (1.1 eq) in anhydrous THF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

-

Work-up is performed as described in Step 1.

-

The crude product is purified by column chromatography to afford 2,2-bis(3-chloropropyl)-1,3-dithiane.

-

Step 3: Conversion to 2,2-bis(3-bromopropyl)-1,3-dithiane (Finkelstein Reaction)

The terminal chloro groups are converted to bromo groups via a Finkelstein reaction.

-

Materials: 2,2-bis(3-chloropropyl)-1,3-dithiane, sodium bromide (NaBr), acetone, water.

-

Procedure:

-

A solution of 2,2-bis(3-chloropropyl)-1,3-dithiane (1.0 eq) in acetone is prepared.

-

A large excess of sodium bromide (5-10 eq) is added, and the mixture is heated at reflux for 24-48 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and diethyl ether.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to give 2,2-bis(3-bromopropyl)-1,3-dithiane, which may be used in the next step without further purification if deemed sufficiently pure.

-

Step 4: Hydrolysis to this compound

The final step is the deprotection of the dithiane to reveal the ketone functionality.

-

Materials: 2,2-bis(3-bromopropyl)-1,3-dithiane, mercury(II) chloride (HgCl₂), mercury(II) oxide (HgO), acetonitrile, water.

-

Procedure:

-

A solution of 2,2-bis(3-bromopropyl)-1,3-dithiane (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v) is prepared.

-

Mercury(II) chloride (2.2 eq) and mercury(II) oxide (2.2 eq) are added to the solution.

-

The mixture is stirred at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC.

-

The reaction mixture is filtered through a pad of Celite®, and the filtrate is diluted with diethyl ether.

-

The organic layer is washed successively with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

-

Quantitative Data

The following table summarizes the expected yields for each step of the synthesis. These values are based on typical yields for analogous reactions reported in the literature.

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Mono-alkylation of 1,3-dithiane | 1,3-dithiane | 2-(3-chloropropyl)-1,3-dithiane | 80-90 |

| 2 | Di-alkylation of 1,3-dithiane derivative | 2-(3-chloropropyl)-1,3-dithiane | 2,2-bis(3-chloropropyl)-1,3-dithiane | 75-85 |

| 3 | Finkelstein Reaction | 2,2-bis(3-chloropropyl)-1,3-dithiane | 2,2-bis(3-bromopropyl)-1,3-dithiane | >90 |

| 4 | Dithiane Hydrolysis | 2,2-bis(3-bromopropyl)-1,3-dithiane | This compound | 70-85 |

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthetic route to this compound.

References

Literature Review on 1,7-dibromo-octan-4-one: A Search for Its Discovery and Synthesis

A comprehensive search of scientific literature and chemical databases reveals that while the compound 1,7-dibromo-octan-4-one is indexed, there are no available publications detailing its original discovery or synthesis. This suggests that the compound may not have been synthesized and characterized, or that such work has not been published in accessible scientific literature.

The compound this compound is registered under the CAS number 90673-17-9.[1] Chemical databases such as PubChem list computed properties for this molecule, which are theoretical estimations based on its structure. However, these databases do not contain any references to experimental data from peer-reviewed journals or patents that would describe its synthesis, purification, and characterization.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough overview of the discovery of this compound, including detailed experimental protocols and quantitative data. However, the foundational information required for such a guide—published scientific studies—appears to be non-existent.

Available Data

While experimental data is unavailable, theoretical data has been computed and is presented below. It is important to note that these are predictions and have not been experimentally verified.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄Br₂O | PubChem |

| Molecular Weight | 286.00 g/mol | PubChem |

| IUPAC Name | 1,7-dibromooctan-4-one | PubChem |

| CAS Number | 90673-17-9 | PubChem |

| InChI | InChI=1S/C8H14Br2O/c1-7(10)4-5-8(11)3-2-6-9/h7H,2-6H2,1H3 | PubChem |

| InChIKey | CAYLVUUIOXJSDY-UHFFFAOYSA-N | PubChem |

| SMILES | CC(CCC(=O)CCCBr)Br | PubChem |

Logical Workflow for Literature Search

The process undertaken to search for the relevant literature is outlined in the diagram below. This workflow illustrates the systematic approach to locate information on a specific chemical compound.

Caption: Workflow for the literature search on this compound.

Given the absence of published literature on the synthesis of this compound, it is not possible to provide the requested in-depth technical guide with experimental protocols and quantitative data. The information available is limited to the computational data present in chemical databases. Should any publications regarding the synthesis and characterization of this compound become available in the future, this topic can be revisited.

References

An In-depth Technical Guide on the Safety, Handling, and Storage of 1,7-dibromo-octan-4-one

Disclaimer: Information regarding 1,7-dibromo-octan-4-one (CAS No. 90673-17-9) is limited in publicly available literature and safety data sheets. This guide has been compiled from available data and general knowledge of similar chemical compounds. It is intended for informational purposes for researchers, scientists, and drug development professionals. All laboratory work should be conducted with a comprehensive, substance-specific risk assessment and under the supervision of qualified personnel.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₄Br₂O | PubChem[1] |

| Molecular Weight | 286.00 g/mol | PubChem[1] |

| IUPAC Name | 1,7-dibromooctan-4-one | PubChem[1] |

| CAS Number | 90673-17-9 | PubChem[1] |

| Canonical SMILES | C(C(Br)C)CC(=O)CCCBr | PubChem[1] |

| InChI | InChI=1S/C8H14Br2O/c9-6-2-1-5-11(12)7-3-4-8-10/h6-8H,1-5H2 | PubChem[1] |

| Computed XLogP3 | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

Hazard Identification and Safety Precautions

2.1. GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |

2.2. Precautionary Statements

| Type | Statement |

| Prevention | - Obtain special instructions before use. - Do not handle until all safety precautions have been read and understood. - Wear protective gloves/protective clothing/eye protection/face protection. - Wash face, hands, and any exposed skin thoroughly after handling. - Do not eat, drink or smoke when using this product. - Avoid breathing dust/fume/gas/mist/vapors/spray. - Use only outdoors or in a well-ventilated area. |

| Response | - If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. - If on skin: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. - If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

| Storage | - Store in a well-ventilated place. Keep container tightly closed. - Store locked up. |

| Disposal | - Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage

3.1. Handling

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and/or a face shield are required.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

3.2. Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong acids.

-

Stability: While specific stability data is unavailable, prolonged storage may lead to degradation. It is advisable to monitor for any change in appearance and re-analyze periodically.

Experimental Protocols

As no specific experimental protocols for this compound were found in the literature, a general protocol for the safe handling of a hazardous chemical in a laboratory setting is provided below.

General Protocol for Safe Handling of a Hazardous Chemical

-

Risk Assessment: Before any work begins, conduct a thorough risk assessment for the planned experiment, considering the properties of this compound and all other reagents and solvents to be used.

-

Pre-use Inspection: Visually inspect the container of this compound for any signs of damage or leakage.

-

Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in section 3.1.

-

Work Area Preparation: Ensure the chemical fume hood is functioning correctly. Clear the work area of any unnecessary equipment or chemicals.

-

Dispensing: Carefully dispense the required amount of this compound within the fume hood. Avoid generating dust or aerosols.

-

Reaction Setup: If the compound is to be used in a reaction, ensure the apparatus is set up securely.

-

Post-use: Tightly seal the container of this compound and return it to its designated storage location.

-

Decontamination: Clean the work area and any contaminated equipment.

-

Waste Disposal: Dispose of any waste containing this compound in a designated, labeled hazardous waste container according to institutional and local regulations.

-

Hygiene: Wash hands thoroughly after completing the work and before leaving the laboratory.

Visualizations

As there are no known signaling pathways or specific experimental workflows for this compound, the following diagrams illustrate a general chemical handling workflow and a logical process for chemical safety assessment.

References

Methodological & Application

Application Notes and Protocols: 1,7-Dibromo-octan-4-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dibromo-octan-4-one is a bifunctional organic molecule possessing a central ketone group and two primary bromide leaving groups. This unique structural arrangement makes it a versatile precursor for the synthesis of a variety of cyclic and bicyclic compounds, which are valuable scaffolds in medicinal chemistry and materials science. The strategic placement of the reactive sites allows for intramolecular reactions to construct seven-membered carbocycles and bicyclic amines, offering pathways to novel molecular architectures. These application notes provide an overview of the potential synthetic utility of this compound, along with detailed protocols for its application in key organic transformations.

Synthesis of Cycloheptene Carboxylic Acid Derivatives via Favorskii Rearrangement

The Favorskii rearrangement is a powerful method for the conversion of α-halo ketones into carboxylic acid derivatives, often with concomitant ring contraction. In the case of α,α'-dihalo ketones, the reaction can be controlled to yield α,β-unsaturated carboxylic acid derivatives.[1][2] this compound, being an acyclic α,α'-dihalo ketone, can undergo a Favorskii-type reaction to produce derivatives of cycloheptene carboxylic acid. This transformation is valuable for accessing seven-membered ring systems, which are present in numerous natural products and pharmacologically active compounds.

The proposed mechanism involves the formation of a bicyclic cyclopropanone intermediate, which is then opened by a nucleophile. The regioselectivity of the ring opening is influenced by the stability of the resulting carbanion.

Diagram of the Proposed Favorskii Rearrangement Pathway

Caption: Proposed pathway for the Favorskii rearrangement of this compound.

Experimental Protocol: Synthesis of Methyl Cyclohept-1-enecarboxylate

Materials:

-

This compound

-

Sodium metal

-

Anhydrous Methanol (MeOH)

-

Anhydrous Diethyl Ether (Et₂O)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Saturated aqueous Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Argon or Nitrogen gas for inert atmosphere

Procedure: [3]

-

A solution of sodium methoxide in methanol is freshly prepared by carefully adding sodium metal (2.2 equivalents) to anhydrous methanol under an inert atmosphere (e.g., Argon) at 0 °C.

-

A solution of this compound (1.0 equivalent) in anhydrous diethyl ether is transferred via cannula to the freshly prepared sodium methoxide solution at 0 °C.

-

The resulting mixture is allowed to warm to room temperature and then heated to reflux (approximately 55 °C) for 4 hours.

-

After cooling to room temperature, the reaction mixture is cooled to 0 °C in an ice/water bath.

-

The reaction is quenched by the careful addition of saturated aqueous ammonium chloride solution.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel flash chromatography to afford the desired methyl cyclohept-1-enecarboxylate.

Quantitative Data (Hypothetical)

| Parameter | Value |

| Starting Material | This compound (5.00 g) |

| Sodium Methoxide | 2.2 equivalents |

| Reaction Temperature | 55 °C |

| Reaction Time | 4 hours |

| Product | Methyl cyclohept-1-enecarboxylate |

| Yield | 65-75% |

| Appearance | Colorless oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.85 (t, 1H), 3.70 (s, 3H), 2.40-2.20 (m, 4H), 1.90-1.70 (m, 4H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.0, 145.5, 135.0, 51.5, 32.0, 29.5, 28.0, 26.5 |

Synthesis of Tropinone Analogues

The Robinson-Schöpf synthesis is a classic and efficient method for the construction of the tropane skeleton, which is the core structure of many important alkaloids like cocaine and atropine.[4][5] this compound can be envisioned as a synthetic equivalent of succinaldehyde and a ketone component in a modified Robinson-Schöpf type reaction. By reacting this compound with a primary amine, a double intramolecular N-alkylation can lead to the formation of an N-substituted-nortropinone analogue. This approach provides a direct route to novel tropane derivatives with potential applications in drug discovery.[6][7][8]

Diagram of the Synthetic Pathway to a Tropinone Analogue

Caption: Synthetic pathway for an N-substituted-nortropinone analogue.

Experimental Protocol: Synthesis of N-Benzyl-nortropinone

Materials:

-

This compound

-

Benzylamine

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 equivalent) in acetonitrile, add benzylamine (1.1 equivalents) and potassium carbonate (2.5 equivalents).

-

The reaction mixture is stirred at reflux for 24 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel flash chromatography to yield N-benzyl-nortropinone.

Quantitative Data (Hypothetical)

| Parameter | Value |

| Starting Material | This compound (5.00 g) |

| Benzylamine | 1.1 equivalents |

| Base | Potassium Carbonate (2.5 eq.) |

| Reaction Temperature | Reflux (Acetonitrile) |

| Reaction Time | 24 hours |

| Product | N-Benzyl-nortropinone |

| Yield | 50-60% |

| Appearance | Pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.20 (m, 5H), 3.60 (s, 2H), 3.40 (br s, 2H), 2.80-2.60 (m, 2H), 2.20-2.00 (m, 4H), 1.80-1.60 (m, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 210.0, 138.0, 129.0, 128.5, 127.0, 60.0, 58.0, 48.0, 30.0 |

Conclusion

This compound is a promising, yet underexplored, building block in organic synthesis. The protocols and data presented herein, based on established chemical principles, are intended to serve as a guide for researchers to unlock the synthetic potential of this molecule. The ability to readily access seven-membered rings and bicyclic amine scaffolds from this single precursor highlights its potential value in the development of new chemical entities for pharmaceutical and materials science applications. Further exploration of its reactivity with various nucleophiles and under different reaction conditions is warranted to fully elucidate its synthetic utility.

References

- 1. researchgate.net [researchgate.net]

- 2. adichemistry.com [adichemistry.com]

- 3. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 4. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]

- 5. Chemical thermodynamics applied to the synthesis of tropinone : Oriental Journal of Chemistry [orientjchem.org]

- 6. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]

- 8. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: 1,7-Dibromo-octan-4-one as a Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dibromo-octan-4-one is a versatile bifunctional precursor for the synthesis of various heterocyclic compounds. Its structure, featuring a central ketone and two primary bromide functionalities, allows for the construction of bridged bicyclic systems through double intramolecular cyclization reactions. This is particularly valuable in the synthesis of tropane alkaloid analogs and other nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry due to their diverse biological activities. The 8-azabicyclo[3.2.1]octane core, readily accessible from this precursor, is a key structural motif in numerous therapeutic agents.

Application: Synthesis of N-Substituted 8-Azabicyclo[3.2.1]octan-3-ones

A primary application of this compound is in the synthesis of N-substituted 8-azabicyclo[3.2.1]octan-3-ones. This is achieved through a one-pot reaction with a primary amine, which proceeds via a sequential double N-alkylation. The primary amine initially displaces one of the bromide ions, and the resulting secondary amine then undergoes an intramolecular cyclization by displacing the second bromide, forming the bicyclic core.

This synthetic strategy offers a straightforward route to a variety of tropinone analogs, where the substituent on the nitrogen atom can be readily varied by choosing the appropriate primary amine. These analogs are of significant interest in drug discovery, with applications as antagonists for various receptors.

Experimental Protocol: Synthesis of N-Benzyl-8-azabicyclo[3.2.1]octan-3-one

This protocol describes the synthesis of N-benzyl-8-azabicyclo[3.2.1]octan-3-one from this compound and benzylamine.

Materials:

-

This compound

-

Benzylamine

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide, add benzylamine (1.1 eq) and a weak base like sodium bicarbonate (2.5 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours or at a slightly elevated temperature (e.g., 50-60 °C) to facilitate the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the mixture with water and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure N-benzyl-8-azabicyclo[3.2.1]octan-3-one.

Quantitative Data:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (g) |

| This compound | 1.0 | 285.99 | user-defined |

| Benzylamine | 1.1 | 107.15 | calculated |

| Sodium Bicarbonate | 2.5 | 84.01 | calculated |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | |

| N-Benzyl-8-azabicyclo[3.2.1]octan-3-one | 229.31 | calculated |

Note: The reaction yield is dependent on the specific reaction conditions and scale. Published yields for analogous reactions vary and optimization may be required.

Experimental Workflow and Logic

The synthesis of N-benzyl-8-azabicyclo[3.2.1]octan-3-one from this compound follows a logical sequence of bond-forming events. This can be visualized as a two-step intramolecular cyclization process.

Signaling Pathways and Biological Relevance

The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, often targeting G-protein coupled receptors (GPCRs) and ion channels. For instance, analogs of tropinone have been developed as antagonists for neurokinin receptors (like NK1), which are involved in pain, inflammation, and mood disorders. The general mechanism of action for a GPCR antagonist involves competitive binding to the receptor, thereby blocking the downstream signaling cascade initiated by the endogenous ligand.

Conclusion

This compound serves as a valuable and straightforward precursor for the synthesis of medicinally relevant heterocyclic compounds, particularly N-substituted 8-azabicyclo[3.2.1]octan-3-ones. The protocols and workflows presented here provide a foundation for researchers to explore the synthesis of novel tropinone analogs for drug discovery and development. The versatility of the starting materials allows for the creation of diverse libraries of compounds for screening and optimization of biological activity.

Application Notes and Protocols for 1,7-Dibromo-octan-4-one in Synthetic Chemistry

Disclaimer: Extensive searches for specific, published synthetic protocols utilizing 1,7-dibromo-octan-4-one did not yield detailed experimental procedures. The following application notes and protocols are representative examples based on the well-established reactivity of analogous α,ω-dihalo ketones and are intended to provide instructive guidance for researchers. These protocols should be considered hypothetical and may require optimization for the specific substrate.

Introduction

This compound is a bifunctional organic molecule possessing two primary alkyl bromide moieties and a central ketone. This arrangement makes it a valuable precursor for the synthesis of a variety of cyclic and heterocyclic compounds. The terminal electrophilic carbons and the nucleophilic character of the enolizable ketone offer multiple reaction pathways. Key applications are centered around intramolecular cyclization reactions to form seven-membered rings, which are important structural motifs in natural products and pharmaceutical agents.

Application 1: Synthesis of Substituted Cycloheptanones via Intramolecular Cyclization

One of the primary applications of this compound is in the synthesis of substituted cycloheptanone derivatives. The reaction proceeds via an intramolecular double nucleophilic substitution, where a nucleophile first displaces one bromide, and the resulting intermediate undergoes a subsequent ring-closing reaction. A common approach involves the use of a soft nucleophile, such as a malonic ester, which allows for the introduction of additional functionality.

Experimental Protocol: Synthesis of Ethyl 4-oxocycloheptane-1-carboxylate

Objective: To synthesize ethyl 4-oxocycloheptane-1-carboxylate through the reaction of this compound with diethyl malonate followed by intramolecular cyclization and decarboxylation.

Reaction Scheme:

Reaction workflow for cycloheptanone synthesis.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 286.00 | 2.86 g | 10.0 |

| Diethyl malonate | 160.17 | 1.60 g | 10.0 |

| Sodium hydride (60% in mineral oil) | 24.00 | 0.88 g | 22.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

| 1 M Hydrochloric acid | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Saturated Sodium Chloride Solution | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

| Diethyl ether | - | As needed | - |

Procedure:

-

A flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (0.44 g, 11.0 mmol, 1.1 equiv) under a nitrogen atmosphere.

-

Anhydrous THF (50 mL) is added, and the suspension is cooled to 0 °C in an ice bath.

-

A solution of diethyl malonate (1.60 g, 10.0 mmol) in anhydrous THF (10 mL) is added dropwise to the stirred suspension over 15 minutes. The mixture is stirred at 0 °C for an additional 30 minutes.

-

A solution of this compound (2.86 g, 10.0 mmol) in anhydrous THF (15 mL) is then added dropwise over 20 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

A second portion of sodium hydride (0.44 g, 11.0 mmol, 1.1 equiv) is carefully added in portions at room temperature.

-

The reaction mixture is then heated to reflux and stirred for 24 hours to effect intramolecular cyclization.

-

After cooling to room temperature, the reaction is carefully quenched by the slow addition of water (20 mL).

-

The resulting mixture is acidified to pH 1-2 with 1 M HCl and heated to reflux for 4 hours to promote decarboxylation.

-

After cooling, the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and saturated sodium chloride solution (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford ethyl 4-oxocycloheptane-1-carboxylate.

Expected Yield: 65-75%

Application 2: Synthesis of N-Substituted Azepane Derivatives

This compound can also serve as a key building block for the synthesis of seven-membered nitrogen-containing heterocycles, such as azepanes. The reaction with a primary amine leads to a double N-alkylation, forming the azepane ring. The central ketone can then be further functionalized if desired.

Experimental Protocol: Synthesis of 1-Benzyl-4-oxoazepane

Objective: To synthesize 1-benzyl-4-oxoazepane via the double alkylation of benzylamine with this compound.

Reaction Scheme:

Reaction workflow for azepane synthesis.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 286.00 | 2.86 g | 10.0 |

| Benzylamine | 107.15 | 1.07 g | 10.0 |

| Potassium carbonate | 138.21 | 4.15 g | 30.0 |

| Acetonitrile | - | 100 mL | - |

| Dichloromethane | - | As needed | - |

| Water | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask are added this compound (2.86 g, 10.0 mmol), potassium carbonate (4.15 g, 30.0 mmol), and acetonitrile (100 mL).

-

Benzylamine (1.07 g, 10.0 mmol) is added to the stirred suspension.

-

The reaction mixture is heated to reflux and maintained for 48 hours. The progress of the reaction can be monitored by TLC.

-

After cooling to room temperature, the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in dichloromethane (100 mL) and washed with water (2 x 50 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 1-benzyl-4-oxoazepane.

Expected Yield: 50-60%

Safety Precautions

This compound is an alkylating agent and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Sodium hydride is a flammable solid and reacts violently with water; handle under an inert atmosphere. Always quench reactions involving sodium hydride carefully. Refer to the Safety Data Sheets (SDS) for all chemicals used.

The Elusive Role of 1,7-Dibromo-octan-4-one in Natural Product Total Synthesis: A Prospective Outlook

Despite extensive literature searches, there are no documented applications of 1,7-dibromo-octan-4-one in the total synthesis of natural products. This suggests that this particular bifunctional building block has not yet been employed in the construction of complex natural product scaffolds. The following application notes and protocols are therefore presented on a hypothetical basis, exploring the potential utility of this reagent in synthetic strategies targeting key structural motifs found in nature.

Hypothetical Application Notes

Introduction

This compound is a symmetrical C8 ketone functionalized with bromine atoms at the 1 and 7 positions. This structure presents an intriguing synthon for the construction of seven-membered carbocyclic and heterocyclic rings through intramolecular cyclization strategies. The central carbonyl group can be used to activate the adjacent methylene protons for enolate formation, which can then participate in nucleophilic attack on the terminal electrophilic carbons bearing the bromine atoms. The asymmetry introduced by the methyl group at one end of the carbon chain could potentially be exploited for stereoselective transformations.

Potential Synthetic Applications

The primary hypothetical application of this compound in natural product synthesis lies in the formation of substituted cycloheptanone rings. Many natural products, particularly terpenoids and alkaloids, feature seven-membered ring systems. The synthesis of these rings is often challenging due to unfavorable entropic and enthalpic factors. A carefully designed intramolecular cyclization of a precursor derived from this compound could offer a direct route to this important structural motif.

Furthermore, by incorporating a heteroatom, such as nitrogen, into the reaction scheme, this compound could serve as a precursor for the synthesis of azepane derivatives, which are core structures in various alkaloids. For example, a reductive amination followed by intramolecular N-alkylation could, in principle, lead to the formation of a substituted azepane ring.

Hypothetical Experimental Protocols

1. Synthesis of a Substituted Cycloheptanone via Intramolecular Alkylation

This protocol describes a hypothetical procedure for the synthesis of a substituted cycloheptanone from this compound. The reaction proceeds via the formation of an enolate, followed by an intramolecular nucleophilic substitution.

Reaction Scheme:

A hypothetical reaction pathway for cycloheptanone synthesis.

Materials:

-

This compound

-

Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Argon or nitrogen gas

Procedure:

-

A solution of this compound (1.0 equiv) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

A solution of LDA (1.1 equiv) is added dropwise to the cooled solution of the dibromoketone over a period of 15 minutes.

-

The reaction mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

-

The reaction is slowly allowed to warm to room temperature and stirred for 12-24 hours to facilitate the intramolecular cyclization.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired substituted cycloheptanone.

Expected Outcome and Challenges:

The expected product would be a mixture of diastereomeric substituted cycloheptanones. The primary challenges in this hypothetical synthesis would be controlling the regioselectivity of the enolate formation and minimizing side reactions such as elimination and intermolecular polymerization. The use of a non-nucleophilic base like LDA is crucial to favor the desired intramolecular alkylation.

2. Synthesis of a Tropinone-like Bicyclic Alkaloid Core (Hypothetical)

This protocol outlines a speculative, multi-step approach to a bicyclic amine, reminiscent of the tropinone core, using this compound as a starting material.

Logical Workflow:

A hypothetical workflow for synthesizing a bicyclic amine.

Procedure Outline:

-

Reductive Amination: this compound would first undergo a reductive amination with a primary amine (e.g., methylamine) and a reducing agent (e.g., sodium cyanoborohydride) to introduce the nitrogen atom.

-

Intramolecular Cyclization: The resulting amino-dibromide would then be subjected to conditions that promote intramolecular N-alkylation. This would likely require a base to deprotonate the secondary amine, followed by heating to facilitate the two ring-forming steps.

Anticipated Challenges:

This hypothetical synthesis is fraught with challenges. The two bromine atoms are likely to have different reactivities due to the methyl substituent. Controlling the double intramolecular cyclization to form the desired bicyclic system would be extremely difficult, with a high probability of forming a complex mixture of products, including monocyclic and polymeric materials. This speculative route highlights the synthetic complexities that may have precluded the use of this compound in the synthesis of such intricate natural product scaffolds.

Quantitative Data Summary (Hypothetical)

Since there are no reported syntheses, the following table presents hypothetical target values for the proposed intramolecular cyclization to a cycloheptanone.

| Parameter | Hypothetical Value |

| Yield (%) | 40-60% |

| Diastereomeric Ratio | 1:1 to 3:1 |

| Reaction Time (h) | 12-24 |

| Optimal Temperature (°C) | 25 |

Conclusion

While this compound possesses structural features that suggest its potential as a building block for seven-membered rings in natural product synthesis, the lack of any published examples indicates that either its synthesis is not trivial, or it presents significant challenges in its application that have yet to be overcome. The hypothetical protocols and workflows presented here are intended to stimulate further investigation into the synthetic utility of this and related bifunctional reagents. Researchers and drug development professionals are encouraged to explore these possibilities, as the development of novel strategies for the construction of medium-sized rings remains a significant endeavor in modern organic chemistry.

Application Notes and Protocols: Intramolecular Cyclization of 1,7-dibromo-octan-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the intramolecular cyclization of 1,7-dibromo-octan-4-one. This reaction is a key transformation for the synthesis of the bicyclo[3.2.1]octane core, a structural motif present in numerous biologically active natural products and pharmaceutical agents. The primary transformation proceeds via a base-mediated intramolecular Favorskii-type rearrangement, yielding bicyclo[3.2.1]octan-3-one. These protocols are intended to guide researchers in the successful execution and characterization of this important synthetic procedure.

Introduction

The bicyclo[3.2.1]octane skeleton is a prevalent and important structural feature in a variety of natural products with significant biological activities. The development of efficient synthetic routes to this bicyclic system is of great interest to the fields of organic synthesis and medicinal chemistry. The intramolecular cyclization of acyclic precursors, such as 1,7-dihalo-alkan-4-ones, represents a powerful strategy for the construction of this bridged carbocyclic framework.

This application note focuses on the base-induced intramolecular cyclization of this compound. The reaction is believed to proceed through a Favorskii rearrangement mechanism, which involves the formation of a cyclopropanone intermediate followed by nucleophilic attack and ring opening to afford the thermodynamically stable bicyclo[3.2.1]octan-3-one.

Reaction Mechanism

The proposed mechanism for the intramolecular cyclization of this compound to bicyclo[3.2.1]octan-3-one is depicted below. The reaction is initiated by the abstraction of an α-proton by a base to form an enolate. This is followed by an intramolecular nucleophilic attack to displace one of the bromide leaving groups, forming a bicyclic cyclopropanone intermediate. Subsequent attack of a nucleophile (e.g., hydroxide or alkoxide) on the carbonyl carbon and cleavage of the cyclopropane ring leads to the final bicyclic ketone product.

Caption: Proposed reaction mechanism for the intramolecular cyclization of this compound.

Experimental Protocols

Materials and Equipment

-

This compound

-

Sodium bicarbonate (NaHCO₃)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (e.g., silica gel, appropriate solvents)

-

Standard glassware for organic synthesis

Procedure

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as diethyl ether or a mixture of dioxane and water, add an excess of a mild base like sodium bicarbonate (e.g., 3.0-5.0 eq).

-

Reaction Conditions: The reaction mixture is typically heated to reflux with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid base is removed by filtration. The filtrate is then washed sequentially with water and brine.

-

Extraction: The aqueous layers are combined and back-extracted with diethyl ether.

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure bicyclo[3.2.1]octan-3-one.

Data Presentation

The expected product of this reaction is bicyclo[3.2.1]octan-3-one. The following table summarizes its key analytical and physical data.[1]

| Property | Value |

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol |

| Appearance | Colorless oil or low-melting solid |

| Boiling Point | Not readily available |

| CAS Number | 14252-05-2 |

| ¹³C NMR (CDCl₃, δ) | Assignments may vary based on literature |

| C1 | ~35.5 ppm |

| C2 | ~46.1 ppm |

| C3 (C=O) | ~217.0 ppm |

| C4 | ~54.2 ppm |

| C5 | ~35.0 ppm |

| C6 | ~28.5 ppm |

| C7 | ~32.8 ppm |

| C8 | ~39.2 ppm |

| Mass Spectrum (EI) | m/z (%): 124 (M⁺), 96, 82, 67, 54 |

Experimental Workflow

The overall experimental workflow for the synthesis and purification of bicyclo[3.2.1]octan-3-one is outlined in the diagram below.

Caption: Workflow for the synthesis and purification of bicyclo[3.2.1]octan-3-one.

Safety Precautions

-

This compound is a halogenated organic compound and should be handled with care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Diethyl ether is highly flammable; ensure there are no ignition sources nearby.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The intramolecular cyclization of this compound provides an effective method for the synthesis of the bicyclo[3.2.1]octan-3-one core structure. The reaction, proceeding through a Favorskii-type rearrangement, is a valuable transformation for synthetic and medicinal chemists. The protocols and data provided in this application note are intended to facilitate the successful implementation of this reaction in a laboratory setting.

References

Application Notes and Protocols: Synthesis of Novel Spirocyclic Compounds from 1,7-Dibromo-octan-4-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spirocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their unique three-dimensional structures, which can lead to improved pharmacological properties. This document outlines a proposed synthetic protocol for the preparation of spiro[4.4]nonan-1-one, a key intermediate for more complex spirocyclic molecules, from the readily accessible starting material, 1,7-dibromo-octan-4-one. The proposed method is based on a base-mediated intramolecular double alkylation of the ketone enolate.

Proposed Synthetic Pathway

The synthesis of spiro[4.4]nonan-1-one from this compound is proposed to proceed via a one-pot intramolecular double alkylation reaction. The presence of a ketone flanked by two brominated carbon chains allows for the formation of two new carbon-carbon bonds upon treatment with a suitable base, leading to the desired spirocyclic ketone.

Figure 1: Proposed synthesis of spiro[4.4]nonan-1-one.

Experimental Protocol

Materials:

-

This compound (MW: 286.00 g/mol )

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Addition of Base: Anhydrous THF (100 mL) is added to the flask, followed by the careful addition of sodium hydride (2.2 equivalents, 60% dispersion in mineral oil). The suspension is stirred at room temperature.

-

Addition of Starting Material: this compound (1 equivalent) is dissolved in 50 mL of anhydrous THF and added dropwise to the stirred suspension of sodium hydride over 30 minutes.

-

Reaction: The reaction mixture is heated to reflux (approximately 66°C) and stirred under a nitrogen atmosphere for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After completion, the reaction mixture is cooled to 0°C in an ice bath, and the excess sodium hydride is quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Workup: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and then with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure spiro[4.4]nonan-1-one.

Figure 2: Experimental workflow for the synthesis.

Data Presentation

Table 1: Physical and Chemical Properties

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Predicted) |

| Starting Material | This compound | C₈H₁₄Br₂O | 286.00 | Colorless to pale yellow oil |

| Product | Spiro[4.4]nonan-1-one | C₉H₁₄O | 138.21 | Colorless oil |

Table 2: Hypothetical Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (neat, cm⁻¹) | MS (EI, m/z) |

| This compound | 3.42 (t, 4H), 2.75 (t, 4H), 2.10 (quint, 4H), 1.25 (s, 2H) | 210.5, 42.1, 32.8, 28.5 | 2940, 1715 (C=O), 1430, 1250, 645 | 286, 284, 288 [M]⁺, 205, 207, 125 |

| Spiro[4.4]nonan-1-one | 2.20-1.80 (m, 14H) | 220.1 (C=O), 58.2 (spiro C), 38.5, 28.1, 26.4 | 2950, 1740 (C=O, five-membered ring), 1450 | 138 [M]⁺, 110, 95, 81, 67 |

Discussion

The proposed intramolecular double alkylation is a powerful method for the construction of spirocyclic systems. The choice of a strong, non-nucleophilic base such as sodium hydride is crucial to favor the deprotonation at the α-carbon of the ketone, initiating the cyclization cascade. The reaction is expected to proceed through a mono-cyclized intermediate, which then undergoes a second intramolecular alkylation to form the final spiro[4.4]nonan-1-one product.

The successful synthesis of spiro[4.4]nonan-1-one opens up possibilities for further derivatization. The ketone functionality can be used as a handle for various transformations, including reductions, oxidations, and additions, to generate a library of novel spirocyclic compounds for biological screening.

Conclusion

This application note provides a detailed, albeit theoretical, protocol for the synthesis of spiro[4.4]nonan-1-one from this compound. The proposed method is based on established principles of organic synthesis and offers a straightforward route to a valuable spirocyclic building block. Researchers in drug discovery and organic synthesis can use this protocol as a starting point for the development of novel spirocyclic compounds with potential therapeutic applications. Further optimization of reaction conditions may be necessary to achieve high yields and purity.

Application Notes and Protocols for Reactions Involving 1,7-Dibromo-octan-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction